3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile synthesis pathway
3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, a key intermediate in the synthesis of advanced pharmaceutical agents, notably the Janus kinase (JAK) inhibitor Ruxolitinib. This document is intended for researchers, chemists, and professionals in drug development. It details two primary synthetic strategies: a modern, stereoselective approach via asymmetric Michael addition and a classical multi-step linear synthesis. The guide emphasizes the underlying chemical principles, rationale for methodological choices, detailed experimental protocols, and the critical parameters governing reaction outcomes.
Introduction and Retrosynthetic Analysis
3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, particularly its (R)-enantiomer, is a molecule of significant interest in medicinal chemistry. It serves as a crucial building block for Ruxolitinib, a drug approved for the treatment of myelofibrosis and other hematological disorders.[1] The stereocenter bearing the cyclopentyl group is pivotal for the final compound's biological activity, making enantioselective synthesis a primary goal.
A retrosynthetic analysis reveals two logical disconnections, forming the basis of the synthetic strategies discussed herein:
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Strategy A (C-N Bond Formation): Disconnection at the N1-position of the pyrazole ring suggests a conjugate addition (Michael addition) of 4-bromo-1H-pyrazole to an activated alkene, such as a cyclopentylideneacetonitrile derivative. This is an efficient approach that constructs the core scaffold in a single key step.
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Strategy B (Stepwise Assembly): A more linear approach involves building the cyclopentylpropanenitrile backbone first and subsequently constructing or attaching the brominated pyrazole ring. This often involves more steps but can offer flexibility in sourcing starting materials.
Below is a high-level visualization of these retrosynthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
Pathway I: Asymmetric Michael Addition
This pathway represents a highly efficient and stereoselective approach, leveraging modern organocatalysis to establish the critical stereocenter. The core of this strategy is the asymmetric conjugate addition of 4-bromo-1H-pyrazole to an α,β-unsaturated nitrile, followed by decarboxylation. A Chinese patent provides a detailed basis for this method.[2]
Principle and Rationale
The aza-Michael addition is a powerful C-N bond-forming reaction.[3] To achieve enantioselectivity, a chiral catalyst is employed. Chiral squaramides have emerged as exceptional hydrogen-bond-donating catalysts that can activate the Michael acceptor and orient the nucleophile for a stereodefined attack.[4][5] The bifunctional nature of the squaramide catalyst, featuring both H-bond donors (the N-H groups) and a Lewis basic site (often a tertiary amine on a sidearm), allows it to simultaneously activate the electrophile and position the pyrazole nucleophile.[4] This dual activation model is key to its high efficiency and stereocontrol.
Synthesis Workflow
The synthesis proceeds in three main stages: preparation of the Michael acceptor, the key asymmetric addition, and a final hydrolysis/decarboxylation step.
Caption: Workflow for the Asymmetric Michael Addition Pathway.
Experimental Protocols
Step 1: Synthesis of 3-cyclopentyl-2-cyanoacrylate (Michael Acceptor)
This reaction is a classic Knoevenagel condensation.[6][7]
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Reaction: Cyclopentanecarbaldehyde + Ethyl Cyanoacetate → Ethyl 2-cyano-3-cyclopentylacrylate
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Procedure:
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To a flask containing a suitable solvent such as toluene or ethanol, add cyclopentanecarbaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq).
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Add a catalytic amount of a base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq).[8]
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Fit the flask with a Dean-Stark apparatus if using toluene to remove the water byproduct and drive the reaction to completion.
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Heat the mixture to reflux and monitor by TLC until the starting aldehyde is consumed.
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Cool the reaction mixture, wash with dilute acid and brine, dry over sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography.
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Step 2: Asymmetric Michael Addition
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Procedure (based on CN105461630A): [2]
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In a reaction vessel under an inert atmosphere, dissolve the chiral squaramide catalyst (e.g., a quinine-derived squaramide, 0.05-1.0 eq) in a suitable solvent like dichloromethane or toluene.
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Cool the solution to the specified temperature (e.g., -20°C to 20°C).
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Add 4-bromo-1H-pyrazole (1.0-3.0 eq) followed by the dropwise addition of 3-cyclopentyl-2-cyanoacrylate (1.0 eq).
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Stir the reaction for 6-10 hours, monitoring progress by HPLC or TLC.
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Upon completion, the solvent is typically evaporated, and the crude intermediate is used directly in the next step.
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Step 3: Hydrolysis and Decarboxylation
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Procedure (based on CN105461630A): [2]
-
Dissolve the crude ester from the previous step in a solvent mixture, such as acetic acid and water.
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Add a strong acid like hydrochloric acid or sulfuric acid.
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Heat the mixture to reflux (around 100-110°C) for several hours until TLC/HPLC analysis confirms the disappearance of the intermediate.
-
Cool the reaction mixture, neutralize with a base (e.g., NaOH solution) to pH 7-8.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.
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Purify the final product by column chromatography or recrystallization.
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Data Summary
| Parameter | Step 2: Michael Addition[2] | Step 3: Decarboxylation[2] |
| Key Reagents | 4-bromo-1H-pyrazole, 3-cyclopentyl-2-cyanoacrylate, Chiral Catalyst | (R)-ester intermediate, HCl |
| Solvent | Toluene, Dichloromethane | Acetic Acid/Water |
| Temperature | -20°C to 20°C | 100-110°C |
| Time | 6-10 hours | 4-8 hours |
| Yield | High (often used directly) | >80% (overall for 2 steps) |
| Enantioselectivity | >90% ee | ee is retained |
Pathway II: Multi-step Linear Synthesis
This alternative pathway constructs the molecule in a stepwise fashion, offering a different set of synthetic challenges and advantages. This route relies on classical organic reactions, including a chiral reduction and a Sandmeyer reaction to introduce the bromine atom late in the sequence.[9]
Principle and Rationale
This linear approach begins by forming a β-keto nitrile, which is then asymmetrically reduced to set the crucial stereocenter. The resulting chiral alcohol is a versatile intermediate. Its hydroxyl group is then displaced by 4-nitro-1H-pyrazole (via a Mitsunobu reaction or by converting it to a better leaving group). The nitro group serves as a precursor to an amine, which is finally converted to the target bromide via a Sandmeyer reaction.[3][10] This late-stage bromination avoids carrying the potentially reactive C-Br bond through multiple synthetic steps.
Synthesis Workflow
Caption: Workflow for the Multi-step Linear Pathway.
Experimental Protocols
Step 1: Synthesis of 3-oxo-3-cyclopentylpropanenitrile
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Procedure (based on CN107674026B): [9]
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Under an inert atmosphere, a strong base like sodium hydride or sodium ethoxide is suspended in a dry solvent (e.g., THF).
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A mixture of methyl cyclopentyl formate (1.0 eq) and acetonitrile (1.1 eq) is added dropwise at a controlled temperature (e.g., 0-10°C).
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The reaction is allowed to warm to room temperature and stirred until completion.
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The reaction is quenched with an acidic aqueous solution, and the product is extracted with an organic solvent.
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Step 2: Chiral Reduction to (S)-3-cyclopentyl-3-hydroxypropionitrile
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Procedure (based on CN107674026B): [9]
-
The β-keto nitrile from Step 1 is dissolved in an anhydrous solvent like THF.
-
The solution is cooled (e.g., to 0°C), and a chiral borane reagent, such as R-Corey-Bakshi-Shibata (R-CBS) catalyst, is added, followed by the slow addition of a borane source (e.g., borane-dimethyl sulfide complex).
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After the reaction is complete, it is carefully quenched with methanol, followed by workup with dilute acid and extraction.
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Step 3: Synthesis of (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile
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This step involves nucleophilic substitution at the chiral center. The hydroxyl group is a poor leaving group and must be activated. This can be achieved via a Mitsunobu reaction with 4-nitro-1H-pyrazole or by converting the alcohol to a sulfonate (e.g., mesylate or tosylate) followed by SN2 displacement with the sodium salt of 4-nitro-1H-pyrazole. This SN2 reaction proceeds with inversion of configuration, converting the (S)-alcohol to the (R)-pyrazole product.
Step 4: Reduction of the Nitro Group
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The nitro-pyrazole intermediate is reduced to the corresponding amino-pyrazole.
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Procedure: The nitro compound is dissolved in a solvent like methanol or ethanol, and a catalyst such as Palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.
Step 5: Sandmeyer Reaction
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Procedure (based on CN107674026B): [9]
-
The amino-pyrazole is dissolved in an aqueous acidic solution (e.g., HBr).
-
The solution is cooled to 0-5°C.
-
A solution of sodium nitrite (NaNO2) in water is added dropwise to form the diazonium salt in situ.
-
This cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.
-
Nitrogen gas evolution is observed. The reaction is stirred and allowed to warm to room temperature.
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The product is extracted, washed, dried, and purified.
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Conclusion
Two robust and distinct pathways for the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile have been presented.
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The Asymmetric Michael Addition Pathway is a convergent and highly modern approach that offers excellent stereocontrol and high yields in fewer steps. Its primary advantages are efficiency and elegance, though it relies on a specialized chiral catalyst.
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The Multi-step Linear Pathway utilizes more traditional, well-established reactions. While longer, it may be more adaptable depending on the availability of starting materials and reagents, and it avoids the need for specialized organocatalysts.
The choice between these pathways will depend on the specific constraints of the laboratory or production facility, including cost, scale, available equipment, and the required stereochemical purity. Both routes ultimately provide access to this critical pharmaceutical intermediate.
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